4-fluoro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide
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Overview
Description
4-Fluoro-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}benzamide is a synthetic compound that incorporates a fluorine atom, a thiophene ring, a pyrazole ring, and a benzamide group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene and pyrazole rings suggests that it may exhibit a range of biological activities, making it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}benzamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the thiophene and pyrazole intermediates, followed by their coupling with a benzamide derivative.
Thiophene Intermediate Synthesis: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Pyrazole Intermediate Synthesis: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group can yield an amine .
Scientific Research Applications
4-Fluoro-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-fluoro-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}benzamide is not fully understood, but it is likely to involve interactions with specific molecular targets and pathways. The thiophene and pyrazole rings may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like tioconazole and sertaconazole nitrate contain a thiophene ring and exhibit antifungal properties.
Pyrazole Derivatives: Compounds like celecoxib contain a pyrazole ring and are used as anti-inflammatory agents.
Uniqueness
4-Fluoro-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}benzamide is unique due to the combination of the fluorine atom, thiophene ring, pyrazole ring, and benzamide group. This unique structure may confer distinct biological activities and properties compared to other thiophene or pyrazole derivatives .
Properties
Molecular Formula |
C15H12FN3OS |
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Molecular Weight |
301.3 g/mol |
IUPAC Name |
4-fluoro-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C15H12FN3OS/c16-12-5-3-11(4-6-12)15(20)18-14-7-8-17-19(14)10-13-2-1-9-21-13/h1-9H,10H2,(H,18,20) |
InChI Key |
BHFVAJAQLLWROD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CN2C(=CC=N2)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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